molecular formula C12H18BrNO4S3 B2555867 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2309257-82-5

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2555867
CAS No.: 2309257-82-5
M. Wt: 416.36
InChI Key: IJZRUYJKRJFMKD-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H18BrNO4S3 and its molecular weight is 416.36. The purity is usually 95%.
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Biological Activity

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines thiophene and sulfonamide functionalities, which are known for their biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNO4S3C_{12}H_{18}BrNO_4S_3, with a molecular weight of 416.4 g/mol. The compound features a bromine atom, a thiophene ring, and a sulfonamide group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₈BrNO₄S₃
Molecular Weight416.4 g/mol
CAS Number2309257-82-5

Antioxidant Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit significant antioxidant properties. For instance, related thiophene derivatives have demonstrated the ability to inhibit oxidative stress by scavenging free radicals, which is essential in preventing cellular damage associated with various diseases . The antioxidant activity of this compound remains to be fully elucidated but is hypothesized to be comparable to that of established antioxidants like ascorbic acid.

Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are implicated in inflammatory pathways . The specific anti-inflammatory mechanisms of this compound have yet to be detailed in literature but may involve modulation of key signaling pathways.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. The incorporation of the thiophene ring into the structure may enhance the antimicrobial activity through synergistic effects. Preliminary studies suggest that similar compounds exhibit broad-spectrum antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Molecular Interactions : The compound may interact with specific receptors or enzymes, altering their activity.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress and related cellular damage.
  • Inflammatory Pathway Inhibition : It may inhibit the synthesis or action of inflammatory mediators.

Case Studies and Research Findings

A notable study examining similar thiophene derivatives reported significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests . These findings suggest that structural modifications in thiophene derivatives can lead to enhanced biological activities.

Another study focused on the anti-inflammatory properties of sulfonamide derivatives demonstrated their effectiveness in reducing inflammation in animal models by measuring cytokine levels post-treatment . This underscores the potential therapeutic applications of compounds like this compound in treating inflammatory diseases.

Properties

IUPAC Name

5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRUYJKRJFMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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